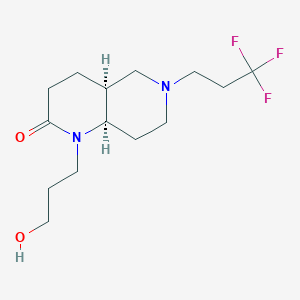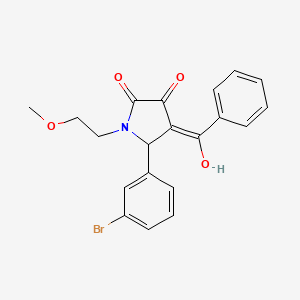![molecular formula C17H21N3O2 B5317455 N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5317455.png)
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide is a compound of interest in organic chemistry due to its potential biological activities and chemical properties. The compound belongs to a class of compounds known for their diverse applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of this compound derivatives can involve multiple steps, starting from basic aromatic compounds or acetic acids, through to the formation of 1,3,4-oxadiazole rings and subsequent attachment to cyclohexanecarboxamide structures. Such processes often utilize reagents like nitro or chloro aroyle chloride, with cyclization facilitated by dehydrating agents like phosphoryl chloride (Jafari et al., 2017).
Molecular Structure Analysis
The molecular structure of related 1,2,4-oxadiazole derivatives has been characterized by various spectroscopic techniques, including IR, 1H-NMR, and X-ray crystallography. These analyses provide insights into the compound's conformation, crystalline structure, and intermolecular interactions, such as hydrogen bonding and pi-pi interactions (Habibi et al., 2008).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. The oxadiazole ring, in particular, is known for its participation in nucleophilic substitution reactions, cycloadditions, and rearrangements, providing pathways to a wide range of functionalized compounds (Balsamini et al., 1992).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are influenced by the compound's molecular structure and the nature of its substituents (Takahashi et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and ability to undergo specific transformations, are essential for the application of this compound in synthetic chemistry and drug design. These properties are determined by the functional groups present in the molecule and their electronic and steric effects (Tokura et al., 1961).
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . They may target various enzymes or proteins essential for the survival and replication of these pathogens.
Mode of Action
1,2,4-oxadiazoles have been studied for their interaction with targets like trypanosoma cruzi cysteine protease cruzain . The compound may interact with its target, leading to inhibition or modulation of the target’s function, thereby exerting its therapeutic effect.
Biochemical Pathways
Based on the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of the pathogens.
Result of Action
Based on the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may inhibit or kill the pathogens, thereby alleviating the infection.
Direcciones Futuras
The future directions for “N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide” and similar compounds could involve further exploration of their anti-infective properties and potential applications in drug discovery . Additionally, more research could be done to understand their mechanisms of action and to design new chemical entities with potential anti-infective activity .
Propiedades
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(18-16(21)14-10-6-3-7-11-14)17-19-15(20-22-17)13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREUUWUOYFYVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5317383.png)
![N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5317395.png)
![2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide](/img/structure/B5317406.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-4-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317408.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B5317417.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B5317425.png)
![ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317432.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5317436.png)
![5-({[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5317447.png)
![4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride](/img/structure/B5317459.png)
![N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide](/img/structure/B5317464.png)
![N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5317465.png)
